molecular formula C26H21NO4 B6509631 8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 902507-27-1

8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B6509631
CAS No.: 902507-27-1
M. Wt: 411.4 g/mol
InChI Key: LSQHTWHZIPAGOV-UHFFFAOYSA-N
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Description

The compound 8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a heterocyclic derivative featuring a fused dioxinoquinoline scaffold. Its core structure includes a quinolin-9-one moiety substituted with a benzoyl group at position 8 and a 4-methylbenzyl group at position 6. These compounds are typically synthesized via multi-step organic reactions, such as click chemistry or palladium-catalyzed coupling, and are explored for applications in medicinal chemistry, particularly in oncology .

Properties

IUPAC Name

8-benzoyl-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-17-7-9-18(10-8-17)15-27-16-21(25(28)19-5-3-2-4-6-19)26(29)20-13-23-24(14-22(20)27)31-12-11-30-23/h2-10,13-14,16H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQHTWHZIPAGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound belonging to the class of dioxinoquinolines. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C26H21NO4C_{26}H_{21}NO_4, with a molecular weight of approximately 411.45 g/mol. The structure includes a benzoyl group and a dioxin ring fused to a quinoline core, which is essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting mitochondrial function and inducing oxidative stress.
  • Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it was tested against Staphylococcus aureus and Escherichia coli with notable inhibition zones in agar diffusion assays.
  • Research Findings : A study indicated that derivatives of quinoline compounds possess strong antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential:

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.
  • Experimental Evidence : In vivo studies using animal models of inflammation showed reduced swelling and pain responses when treated with this compound compared to control groups .

Data Summary Table

Biological ActivityTest SystemResultReference
AnticancerMCF-7 CellsDose-dependent apoptosis
AntimicrobialS. aureusSignificant inhibition zones
Anti-inflammatoryLPS-stimulated MacrophagesReduced cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, molecular properties, and biological activities:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Activities Reference
8-Benzoyl-6-[(4-methylphenyl)methyl]-... (Target) C26H21NO4* ~415.4† Benzoyl (C6H5CO-), 4-methylbenzyl (4-CH3-C6H4CH2-) Hypothesized to exhibit moderate logP (~4.5) and potential antitumor activity based on analogs.
8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-... (C567-0498) C26H20ClNO4 446.89 4-Chlorobenzoyl (4-Cl-C6H4CO-), 4-methylbenzyl Higher molecular weight due to Cl substitution; logP ~4.3. Screening compound for drug discovery.
8-Benzoyl-6-[(4-fluorophenyl)methyl]-... (ZINC2688239) C25H18FNO4 415.4 Benzoyl, 4-fluorobenzyl (4-F-C6H4CH2-) logP = 4.6; increased polarity due to F atom. Used in computational screening.
8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-... (C567-0338) C27H22FNO4 443.47 3,4-Dimethylbenzoyl (3,4-(CH3)2-C6H3CO-), 3-fluorobenzyl Sterically hindered; logP = 4.4. Structural studies suggest enhanced metabolic stability.
8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-... (BA68021) C28H25NO6 471.50 4-Ethoxybenzoyl (4-OCH2CH3-C6H4CO-), 4-methoxybenzyl (4-OCH3-C6H4CH2-) Higher molecular weight and polarity (polar surface area = 55.8 Ų). Catalogued for research use.
6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-... (ZINC2691621) C27H21ClNO6 490.91 3,4-Dimethoxybenzoyl (3,4-(OCH3)2-C6H3CO-), 4-chlorobenzyl Electron-withdrawing Cl and OCH3 groups; potential for enhanced binding affinity in enzyme inhibition assays.
9a (6-(2-Hydroxyethyl)-10-(3,4,5-trimethoxyphenyl)-...) C24H23NO7 437.44 3,4,5-Trimethoxyphenyl, hydroxyethyl Antitumor activity against COLO 205 colon cancer cells (IC50 < 1 µM). Expanded ring A with oxygen atoms enhances activity.

*Hypothetical formula based on substituent analysis.
†Estimated using analogs (e.g., ).

Structural and Functional Insights

  • Substituent Effects on Lipophilicity :

    • The benzoyl group at position 8 contributes significantly to lipophilicity (logP ~4.4–4.6). Electron-withdrawing substituents (e.g., Cl, F) slightly reduce logP compared to alkyl or methoxy groups .
    • The 4-methylbenzyl group enhances metabolic stability compared to unsubstituted benzyl analogs, as seen in compound C567-0498 .
  • Biological Activity :

    • Compounds with oxygen-rich substituents (e.g., 9a) demonstrate potent antitumor activity, likely due to improved solubility and target engagement .
    • Halogenated derivatives (e.g., 4-Cl or 3-F) show promise in binding to hydrophobic enzyme pockets, as observed in kinase inhibition studies .

Key Research Findings

Antitumor Potential: Derivatives like 9a (IC50 < 1 µM against COLO 205 cells) highlight the importance of oxygen atoms in ring A for apoptosis induction . The 4-methylbenzyl group in the target compound may mimic the bioactive conformation of trimethoxyphenyl derivatives, as seen in podophyllotoxin analogs .

Synthetic Accessibility :

  • Click chemistry and azide-alkyne cycloaddition are common methods for introducing triazole or benzyl groups, as demonstrated in compound 8f (C40H32N6O8) .

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